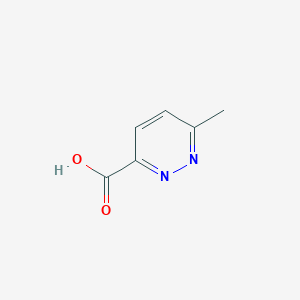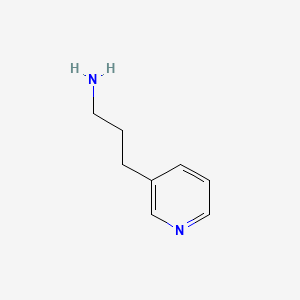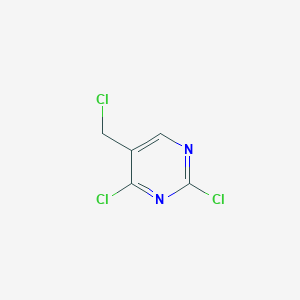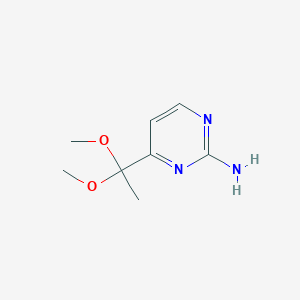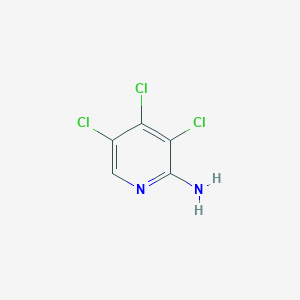
3,4,5-Trichloropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloropyridin-2-amine is a derivative of pyridine . It is a heterocyclic organic compound that belongs to the pyridine family.
Molecular Structure Analysis
The molecular formula of 3,4,5-Trichloropyridin-2-amine is C5H3Cl3N2 . The InChI code is 1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) and the InChI key is BWSNIHZGJLDIMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,4,5-Trichloropyridin-2-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The molecular weight is 197.45 g/mol .Applications De Recherche Scientifique
-
Chemical Industry
- Application : 3,4,5-Trichloropyridin-2-amine is a chemical compound used in the chemical industry .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Construction Industry
- Application : This compound might be used in the construction industry, specifically in the production of cement-based composites .
- Method of Application : The cement matrix comprised cement (70%) and limestone (30%). Composites were reinforced with 1 to 5% of eucalyptus fiber by cement mass and tested on the 28th day of cure at 99% relative humidity and after 400 accelerated aging cycles .
- Results or Outcomes : The water absorption and apparent porosity gradually increased with the reinforcement level. Composites with 4 and 5% fibers showed the highest toughness (0.21 and 0.23 kJ/m2, respectively). The aging by 400 soak-dry cycles reduced the composites’ water absorption and apparent porosity .
-
Pharmaceutical Industry
- Application : This compound could potentially be used in the pharmaceutical industry . Its physicochemical properties suggest it could be a good candidate for drug development .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Material Science
- Application : 3,4,5-Trichloropyridin-2-amine could potentially be used in material science, specifically in the development of new materials.
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source.
- Results or Outcomes : The outcomes of its application are not specified in the source.
-
Molecular Simulations
- Application : This compound could potentially be used in molecular simulations . Its physicochemical properties suggest it could be a good candidate for such applications .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Pesticide Metabolite
- Application : 3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is higher toxic than the parent compounds . It’s possible that “3,4,5-Trichloropyridin-2-amine” could have similar applications given its structural similarity.
- Method of Application : Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .
- Results or Outcomes : The outcomes of its application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3,4,5-trichloropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSNIHZGJLDIMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472825 |
Source


|
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropyridin-2-amine | |
CAS RN |
55933-91-0 |
Source


|
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


